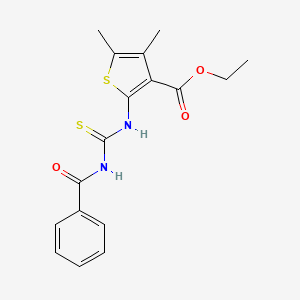
N'-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a benzylidene moiety, which is further connected to a benzimidazole ring through a carbohydrazide linkage. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 1H-benzimidazole-6-carbohydrazide. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For instance, the reaction can be catalyzed by acids or bases and conducted at temperatures ranging from 60°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or ultrasound irradiation. These techniques can significantly reduce reaction times and improve yields. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor. Additionally, the benzimidazole ring can interact with various biological pathways, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(2-(Trifluoromethyl)benzylidene)isonicotinohydrazide: This compound shares a similar structure but has an isonicotinohydrazide moiety instead of a benzimidazole ring.
4-Methoxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide: This compound has a methoxy group and a benzohydrazide moiety, making it structurally similar but with different functional groups.
Uniqueness
N’-(2-(Trifluoromethyl)benzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H11F3N4O |
|---|---|
Poids moléculaire |
332.28 g/mol |
Nom IUPAC |
N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)12-4-2-1-3-11(12)8-22-23-15(24)10-5-6-13-14(7-10)21-9-20-13/h1-9H,(H,20,21)(H,23,24)/b22-8+ |
Clé InChI |
SPRHSYINNXTBMX-GZIVZEMBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)




![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)
![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)
